

Theoretical Studies of 3-(Methylamino)pyridazine-4-carbonitrile: A Technical Guide

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Compound of Interest

Compound Name: 3-(Methylamino)pyridazine-4-carbonitrile

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Introduction

3-(Methylamino)pyridazine-4-carbonitrile is a heterocyclic organic compound with the chemical formula $C_6H_6N_4$ and a molecular weight of 134.14 g/mol .^{[1][2][3]} Its CAS number is 125626-95-7.^{[2][3][4]} The pyridazine core is a significant pharmacophore known for a wide range of biological activities, including analgesic, insecticidal, fungicidal, cardiogenic, and bactericidal properties.^{[5][6]} The presence of a methylamino group at the 3-position and a carbonitrile group at the 4-position suggests the potential for diverse chemical reactivity and biological interactions. This technical guide provides a theoretical overview of **3-(Methylamino)pyridazine-4-carbonitrile**, including its physicochemical properties, a hypothetical synthesis protocol, expected analytical data, and potential biological activities based on related compounds.

Chemical and Physical Properties

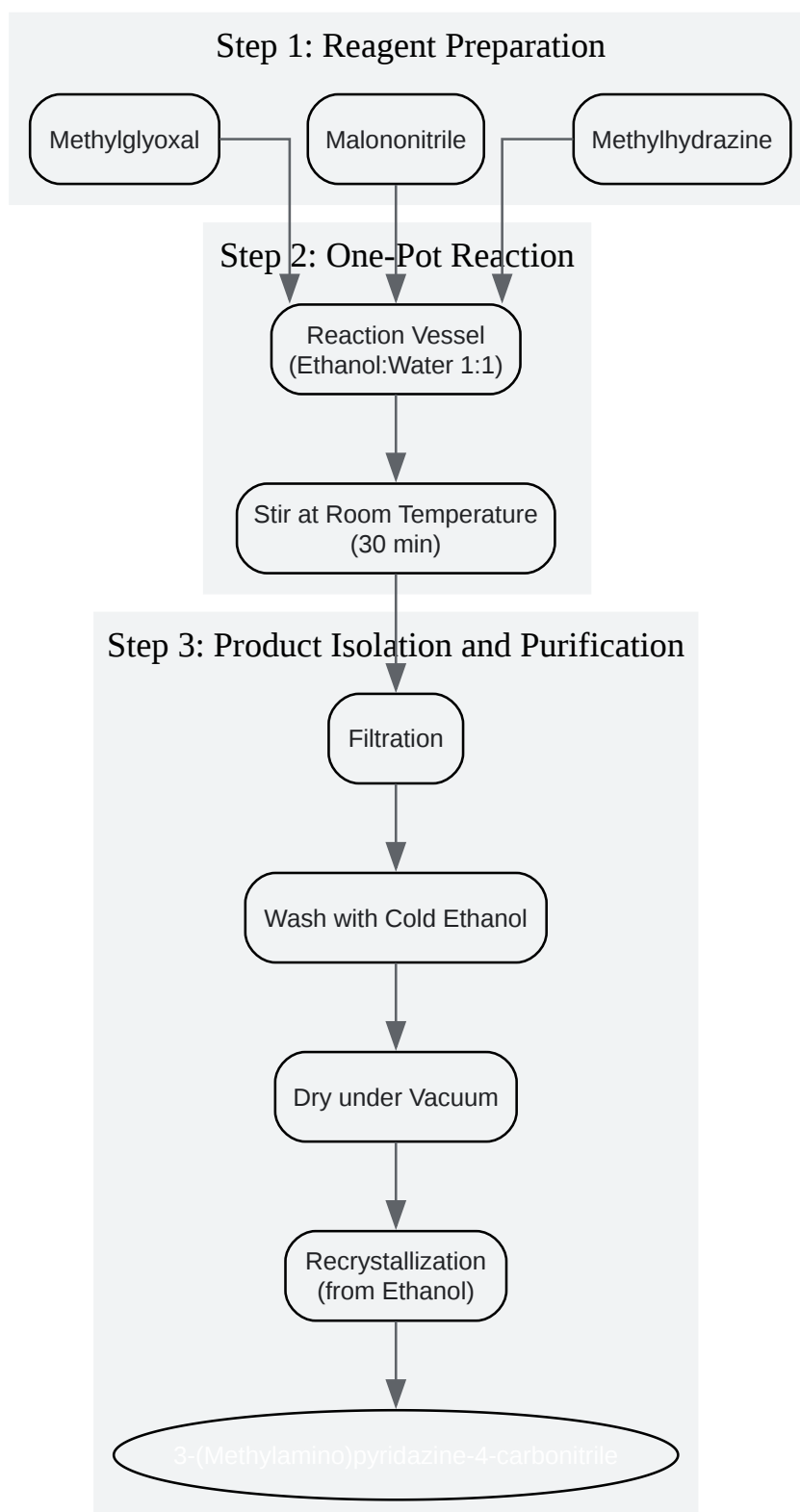
While extensive experimental data for **3-(Methylamino)pyridazine-4-carbonitrile** is not readily available, its basic properties can be summarized from various chemical databases. Additionally, several physicochemical properties can be predicted based on its structure.

Property	Value / Predicted Value	Source
Molecular Formula	C ₆ H ₆ N ₄	[1][2][3]
Molecular Weight	134.14 g/mol	[2][3]
CAS Number	125626-95-7	[2][3][4]
Purity	>97% (Commercially available)	[2]
Storage Temperature	+4°C, Light sensitive	[2]
Predicted XlogP	0.4	[1]
Predicted Monoisotopic Mass	134.05925 Da	[1]
Predicted Collision Cross Section ([M+H] ⁺)	124.3 Å ²	[1]

Hypothetical Synthesis Protocol

A plausible synthetic route for **3-(Methylamino)pyridazine-4-carbonitrile** can be extrapolated from the established one-pot, three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles.[5][6][7] This proposed method involves the reaction of an appropriate glyoxal derivative with malononitrile and a methyl-substituted hydrazine.

Experimental Workflow



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Caption: Hypothetical one-pot synthesis workflow for **3-(Methylamino)pyridazine-4-carbonitrile**.

Detailed Methodology

- Preparation of Reactants:
 - Prepare a solution of methylglyoxal (1 equivalent) in a 1:1 mixture of ethanol and water.
 - Prepare a solution of malononitrile (1 equivalent) in the same solvent mixture.
 - Prepare a solution of methylhydrazine (1 equivalent) in the same solvent mixture.
- Reaction:
 - To a stirred solution of methylglyoxal in the ethanol/water mixture, add the malononitrile solution.
 - Slowly add the methylhydrazine solution to the reaction mixture at room temperature.
 - Continue stirring the mixture for 30 minutes. The formation of a precipitate should be observed.
- Isolation and Purification:
 - Collect the precipitate by vacuum filtration.
 - Wash the collected solid with a small amount of cold ethanol.
 - Dry the crude product under vacuum.
 - Further purify the product by recrystallization from ethanol to obtain the final **3-(Methylamino)pyridazine-4-carbonitrile**.

Predicted Spectroscopic Data

The structural confirmation of the synthesized compound would rely on various spectroscopic techniques. Based on the analysis of similar pyridazine derivatives, the following spectral characteristics are anticipated.^[5]

Technique	Predicted Data
FT-IR (cm ⁻¹)	~3400-3300 (N-H stretch), ~2220 (C≡N stretch), ~1640-1560 (C=N and C=C stretches)
¹ H-NMR (ppm)	Singlet for the pyridazine proton, signals for the methylamino group protons.
¹³ C-NMR (ppm)	Signals for the pyridazine ring carbons, a signal for the nitrile carbon (~115 ppm), and a signal for the methyl carbon.
Mass Spec (m/z)	A molecular ion peak [M] ⁺ corresponding to the molecular weight of 134.14.

Potential Biological Activity and Signaling Pathways

While no specific biological studies on **3-(Methylamino)pyridazine-4-carbonitrile** have been published, the pyridazine and carbonitrile moieties are present in numerous biologically active compounds.

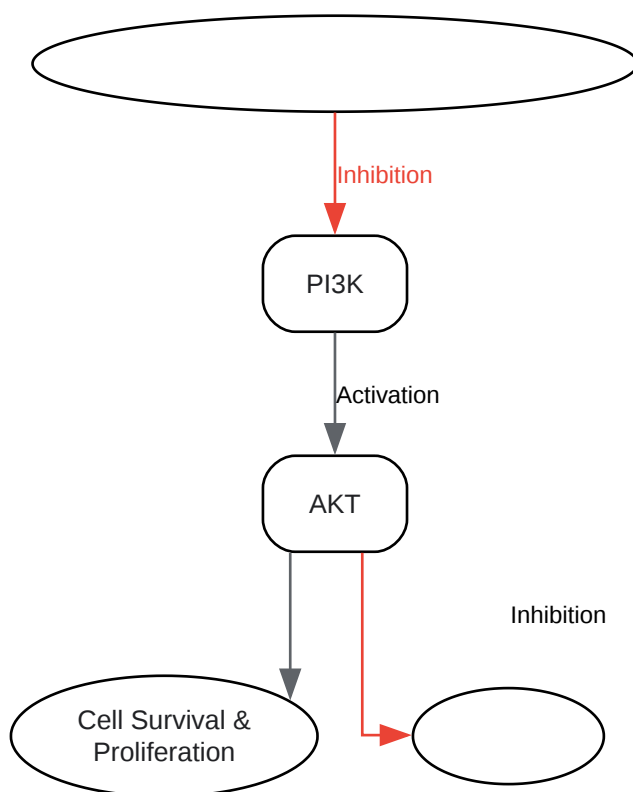
Anticancer and Antibacterial Potential

Pyridazine and pyrimidine derivatives are known to exhibit a wide range of pharmacological properties, including anticancer and antibacterial activities.^{[5][8][9]} For instance, pyrimidine-5-carbonitrile derivatives have been investigated as potential anticancer agents that induce apoptosis through the inhibition of the PI3K/AKT signaling pathway.^[10] The structural similarity of **3-(Methylamino)pyridazine-4-carbonitrile** to these compounds suggests it may also possess cytotoxic activity against cancer cell lines and inhibitory effects on bacterial growth.

Mechanism of Action (Hypothetical)

A plausible mechanism of action for the potential anticancer effects of **3-(Methylamino)pyridazine-4-carbonitrile** could involve the modulation of key signaling pathways implicated in cell survival and proliferation, such as the PI3K/AKT pathway.

Hypothetical Signaling Pathway Inhibition



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Caption: Hypothetical inhibition of the PI3K/AKT pathway by **3-(Methylamino)pyridazine-4-carbonitrile**.

Conclusion

This technical guide provides a theoretical framework for the study of **3-(Methylamino)pyridazine-4-carbonitrile**. Based on the known chemistry and biology of related pyridazine and carbonitrile compounds, this molecule presents itself as a promising candidate for further investigation in drug discovery and development. The proposed synthesis protocol offers a starting point for its chemical preparation, and the predicted biological activities highlight its potential as an anticancer or antibacterial agent. Experimental validation of these theoretical aspects is crucial to fully elucidate the chemical and pharmacological profile of this compound.

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